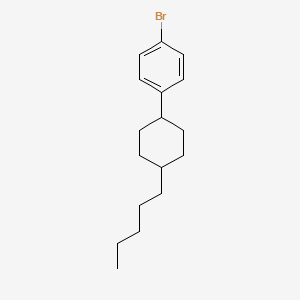

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-(4-pentylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWHOIKFJBTGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801000794 | |

| Record name | 1-Bromo-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801000794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79832-89-6 | |

| Record name | 1-Bromo-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801000794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-4-(trans-4-pentylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is a bifunctional organic molecule that has garnered significant interest in materials science and medicinal chemistry. Its rigid, non-polar structure, composed of a brominated benzene ring linked to a trans-substituted pentylcyclohexyl group, imparts unique properties that make it a valuable building block in the synthesis of advanced materials and therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its emerging role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 79832-89-6 | [2][3] |

| Molecular Formula | C₁₇H₂₅Br | [3] |

| Molecular Weight | 309.3 g/mol | [3] |

| Appearance | White solid powder | [1] |

| Purity | ≥96%, ≥98%, >99.5%, >99.9% (supplier dependent) | [1][4][5][6] |

| Storage | Room temperature, in a dry, well-ventilated area away from light | [5][7] |

Synthesis and Purification

A general workflow for a potential synthetic approach is outlined below.

Caption: A potential synthetic workflow for this compound.

Purification of the final product would likely involve standard organic chemistry techniques such as extraction, column chromatography, and recrystallization to achieve the high purity required for its applications.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. However, based on its structure and data from analogous compounds, the expected spectral features can be predicted.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring, likely as two doublets in the aromatic region (δ 7.0-7.5 ppm). The protons on the cyclohexyl ring would appear as a series of complex multiplets in the aliphatic region (δ 1.0-2.5 ppm). The pentyl group would exhibit characteristic signals, including a triplet for the terminal methyl group.[8]

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly deshielded. The cyclohexyl and pentyl carbons would appear in the aliphatic region of the spectrum.[9]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (309.3 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic peaks for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic ring and a C-Br stretching vibration.

Applications

Liquid Crystal Monomers

This compound is a key intermediate in the synthesis of liquid crystal monomers.[6] Its rigid, rod-like structure, a consequence of the trans-cyclohexyl ring, is crucial for the formation of liquid crystalline phases. The bromine atom serves as a reactive handle for further chemical modifications, allowing for the synthesis of a wide variety of liquid crystal molecules with tailored properties for applications in display technologies.[10]

A generalized workflow for the synthesis of a liquid crystal molecule using this compound is depicted below.

Caption: Workflow for liquid crystal synthesis.

Drug Development: A Building Block for PROTACs

A particularly exciting and emerging application of this compound is in the field of drug development, specifically in the design of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.

The structure of this compound makes it an ideal component for the "linker" region of a PROTAC. The trans-cyclohexyl moiety provides a rigid and defined spatial orientation, which is crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[11][12] The bromophenyl group offers a convenient attachment point for either the target protein ligand or the E3 ligase ligand.

The general mechanism of action of a PROTAC is illustrated in the following diagram.

Caption: The PROTAC-mediated protein degradation pathway.

The use of rigid linkers, such as the trans-cyclohexyl system found in this compound, can lead to more potent and selective PROTACs by pre-organizing the molecule into a conformation that is favorable for ternary complex formation.[11]

Conclusion

This compound is a versatile chemical building block with significant applications in both materials science and drug discovery. Its well-defined, rigid structure makes it an excellent precursor for liquid crystal monomers. Furthermore, its emerging role as a linker component in PROTACs highlights its potential for the development of novel therapeutics that target disease-causing proteins for degradation. As research in targeted protein degradation continues to expand, the demand for well-characterized and high-purity building blocks like this compound is expected to grow, paving the way for new advancements in both display technology and medicine.

References

- 1. rsc.org [rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C17H25Br | CID 3827903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound, CasNo.79832-89-6 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 6. 1-Bromo-4-(trans-4-pentylcyclohexyl)benzen _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]

- 7. China 1-Bromo-4-(Trans-4-n-Pentylcyclohexyl)Benzene CAS: 79832-89-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 8. benchchem.com [benchchem.com]

- 9. 13C NMR investigations and the molecular order of 4-(trans-4′-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. precisepeg.com [precisepeg.com]

Technical Guide: Chemical Properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Overview

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. This compound is a key intermediate in the synthesis of liquid crystals and finds applications in materials science and as a building block in organic synthesis.[1] Its rigid core structure, comprised of a trans-substituted cyclohexane ring linked to a brominated benzene ring, makes it a valuable component for creating molecules with specific conformational properties. This document collates available data on its properties, predicted spectral characteristics, and general experimental procedures relevant to its synthesis and purification.

Chemical Structure

The structural representation of this compound is crucial for understanding its chemical behavior.

Caption: Molecular Structure of the Compound.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General Properties

| Property | Value | Reference(s) |

| CAS Number | 79832-89-6 | [2][3] |

| Molecular Formula | C₁₇H₂₅Br | [2][3] |

| Molecular Weight | 309.3 g/mol | [2] |

| Appearance | White solid powder | [1] |

| Purity | ≥99.50% (typical) | [1] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Boiling Point | 363 °C at 760 mmHg | [3] |

| Density | 1.129 g/cm³ | [3] |

| Refractive Index | 1.518 | [3] |

Spectral Data (Predicted)

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to Br) | 7.35 - 7.45 | Doublet |

| Aromatic (meta to Br) | 7.00 - 7.10 | Doublet |

| Cyclohexyl (CH attached to benzene) | 2.40 - 2.50 | Multiplet |

| Cyclohexyl (other CH, CH₂) | 1.00 - 1.90 | Multiplet |

| Pentyl (CH₂) | 1.20 - 1.40 | Multiplet |

| Pentyl (CH₃) | 0.85 - 0.95 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Br) | 119 - 121 |

| Aromatic (CH) | 128 - 132 |

| Aromatic (C attached to cyclohexyl) | 145 - 147 |

| Cyclohexyl | 30 - 45 |

| Pentyl | 14 - 35 |

Table 5: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3030 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-Br | 500 - 600 | Stretching |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of this compound are not widely published. However, a general synthetic approach can be outlined based on common organic chemistry methodologies.

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process, typically involving the formation of the pentylcyclohexyl moiety followed by its attachment to a brominated benzene ring. A plausible synthetic route is the Friedel-Crafts alkylation of bromobenzene with a suitable pentylcyclohexyl precursor.

Caption: General Synthetic Workflow.

Illustrative Synthesis Protocol (Hypothetical)

Materials:

-

4-Pentylcyclohexanol

-

Bromobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), aqueous solution

-

Sodium Bicarbonate (NaHCO₃), aqueous solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 4-pentylcyclohexanol in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous AlCl₃ to the solution with stirring.

-

Add bromobenzene dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by pouring it over a mixture of ice and concentrated HCl.

-

Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Recrystallization: The crude product, if solid, can be purified by recrystallization.

-

Dissolve the crude material in a minimal amount of a hot solvent system (e.g., ethanol or a hexane/ethyl acetate mixture).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography: If the crude product is an oil or if recrystallization is ineffective, purification can be achieved by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane.

Analytical Workflow

The identity and purity of the synthesized this compound would be confirmed through a standard analytical workflow.

Caption: Analytical Workflow for Product Confirmation.

Applications

The primary application of this compound is as a precursor in the synthesis of liquid crystal materials.[1][3] The bromo-functional group allows for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce other molecular fragments and tailor the mesomorphic properties of the final liquid crystal. It is also utilized in pharmaceutical synthesis and other areas of materials science.[1]

Safety and Handling

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this chemical.

References

An In-depth Technical Guide to 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, formula, and known properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. It includes a summary of its physicochemical properties, a plausible, though not directly cited, synthetic protocol, and its primary applications based on available data.

Core Compound Information

This compound is an organic compound featuring a brominated benzene ring attached to a pentyl-substituted cyclohexane ring. The trans configuration of the cyclohexyl ring is a key structural feature.

-

IUPAC Name: this compound

-

Synonyms: Benzene, 1-bromo-4-(trans-4-pentylcyclohexyl)-; trans-4-(4-pentylcyclohexyl)-1-bromobenzene; 4-(trans-4'-n-pentylcyclohexyl)Bromobenzene[5]

The structure consists of a pentyl group and a bromophenyl group attached to a cyclohexane ring at positions 1 and 4 in a trans conformation. This linear, rigid structure is crucial for its primary application in liquid crystal technologies.

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

The following tables summarize the available quantitative data for this compound. Note that experimental spectral data is not widely available in public literature; therefore, this section is limited to physicochemical properties.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 309.3 g/mol | [1][4] |

| Appearance | White or off-white solid/powder | [2][6] |

| Boiling Point | 363 °C at 760 mmHg | [3] |

| Density | 1.129 g/cm³ | [3] |

| Flash Point | 165.9 °C | [3] |

| Refractive Index | 1.518 | [3] |

| Purity | ≥95% to >99.9% (commercially available) | [3][5] |

| Storage | Room temperature, sealed, dry, avoid light | [2][3] |

No definitive melting point has been cited in the available literature.

Table 2: Spectral Data

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol from a peer-reviewed journal for the synthesis of this compound is not publicly available, a plausible multi-step synthetic route can be constructed based on established organic chemistry reactions. This hypothetical protocol is intended for illustrative purposes.

The synthesis can be envisioned as starting from benzene and pentanoyl chloride, proceeding through Friedel-Crafts acylation, a reduction step, and finally, electrophilic aromatic substitution (bromination).

References

- 1. This compound | C17H25Br | CID 3827903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.79832-89-6 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 3. China 1-Bromo-4-(Trans-4-n-Pentylcyclohexyl)Benzene CAS: 79832-89-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. calpaclab.com [calpaclab.com]

- 5. myuchem.com [myuchem.com]

- 6. CN1827568A - Process for synthesizing 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene (CAS 79832-89-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound with CAS number 79832-89-6, chemically identified as 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. This compound is a key intermediate in the synthesis of liquid crystal monomers and has potential applications in materials science.[1][2][3] This document details its known physical and chemical characteristics, outlines relevant experimental protocols for their determination, and discusses its environmental and biological implications based on its classification as a liquid crystal monomer.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its handling, storage, and potential applications.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅Br | [4][5][6] |

| Molecular Weight | 309.28 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1][2][7] |

| Boiling Point | 363 °C at 760 mmHg | [4] |

| Melting Point | Not available | [4] |

| Density | 1.129 g/cm³ | [4] |

| Refractive Index | 1.518 | [4] |

| Solubility | Low solubility in water. Soluble in common organic solvents. | [3] |

| pKa | Not available |

Experimental Protocols

Synthesis of this compound

Hypothetical Suzuki-Miyaura Coupling Protocol:

-

Reactants: (trans-4-pentylcyclohexyl)boronic acid and 1,4-dibromobenzene.

-

Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: An aqueous solution of a base like Na₂CO₃ or K₃PO₄.

-

Solvent: A two-phase solvent system, for example, toluene and water or 1,4-dioxane and water.

-

Procedure:

-

The reactants, catalyst, and base are combined in the solvent system under an inert atmosphere (e.g., argon or nitrogen).

-

The mixture is heated to a temperature typically ranging from 80 to 110 °C.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

-

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method):

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Water Solubility (OECD Guideline 105 - Flask Method):

-

An excess amount of the solid is added to a known volume of distilled water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of the dissolved substance in the aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Environmental Fate and Biological Implications of Liquid Crystal Monomers

As a liquid crystal monomer, this compound is part of a class of compounds that are emerging as environmental contaminants.[8][9] Their widespread use in electronic displays and subsequent disposal in e-waste raises concerns about their release into the environment.[10] Studies on liquid crystal monomers suggest they can exhibit properties of persistence, bioaccumulation, and toxicity (PBT).[11] The following diagram illustrates the potential environmental pathways and biological interactions of this class of compounds.

Caption: Environmental fate and potential exposure pathways of liquid crystal monomers.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[12] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[13] Avoid inhalation of dust and contact with skin and eyes.[13] In case of fire, use appropriate extinguishing media.[13] Upon decomposition, it may emit toxic fumes of carbon monoxide and hydrogen bromide.[14] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety data sheet (SDS). Always refer to the official SDS for complete safety and handling information.

References

- 1. en.xhtechgroup.com [en.xhtechgroup.com]

- 2. myuchem.com [myuchem.com]

- 3. 1-Bromo-4-(4-pentyl-cyclohexyl)-benzene CAS 79832-89-6 99.5% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 4. China 1-Bromo-4-(Trans-4-n-Pentylcyclohexyl)Benzene CAS: 79832-89-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. This compound | C17H25Br | CID 3827903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound, CasNo.79832-89-6 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A review of liquid crystal monomers: Environmental occurrence, degradation, toxicity, and human exposure of an emerging class of E-waste pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. matrixscientific.com [matrixscientific.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. combi-blocks.com [combi-blocks.com]

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene molecular weight

An In-depth Technical Guide to 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

For researchers, scientists, and professionals in drug development, this compound is a valuable chemical intermediate. This guide provides a comprehensive overview of its properties, potential applications, and illustrative experimental protocols.

Core Properties and Data

This compound is a halogenated aromatic compound.[1] Its molecular structure, featuring a trans-cyclohexyl ring, gives it a rigid and linear shape, a desirable characteristic in the synthesis of liquid crystals.[1][2] The bromine atom serves as a reactive site for various cross-coupling reactions, making it a versatile building block in organic synthesis.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 309.3 g/mol [3][4] |

| Molecular Formula | C17H25Br[3][4][5][6] |

| CAS Number | 79832-89-6[3][5][6] |

| Appearance | White or off-white solid[6][7] |

| Purity | ≥95%[5], with higher purities available (≥98%[6], ≥99.5%[8]) |

| Boiling Point | 363°C at 760 mmHg[5] |

| Density | 1.129 g/cm³[5] |

| Flash Point | 165.9°C[5] |

| Refractive Index | 1.518[5] |

Applications in Research and Development

This compound is primarily utilized in the following areas:

-

Liquid Crystal Synthesis : It serves as a monomer in the synthesis of liquid crystals.[5][7][8]

-

Organic Synthesis : It is a key intermediate in various organic reactions.[6]

-

Pharmaceutical and Agrochemical Research : The structural motifs of similar alkylcyclohexyl bromobenzenes suggest their potential as scaffolds in the design of novel agrochemicals and pharmaceuticals.[1]

-

Protein Degrader Building Blocks : It is classified within a product family of protein degrader building blocks, indicating its potential use in the development of targeted protein degradation technologies.[3]

Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides like this compound. This protocol is for illustrative purposes and may require optimization for specific substrates.

Objective: To synthesize 4-(trans-4-pentylcyclohexyl)-1,1'-biphenyl by coupling this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Water

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in toluene.

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-(trans-4-pentylcyclohexyl)-1,1'-biphenyl.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Conceptual Workflow Visualization

The following diagram illustrates a conceptual workflow for the use of this compound in a drug discovery context, from initial synthesis to final product characterization.

Conceptual workflow for synthesis and characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C17H25Br | CID 3827903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. China 1-Bromo-4-(Trans-4-n-Pentylcyclohexyl)Benzene CAS: 79832-89-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 6. This compound, CasNo.79832-89-6 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 7. myuchem.com [myuchem.com]

- 8. 1-Bromo-4-(trans-4-pentylcyclohexyl)benzen _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]

An In-depth Technical Guide to the Mesogenic Properties of Pentylcyclohexyl Benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mesogenic properties of pentylcyclohexyl benzene derivatives, a significant class of liquid crystals. This document details their thermal and optical characteristics, the experimental methodologies used for their characterization, and the fundamental relationships between their molecular structure and liquid crystalline behavior.

Core Concepts in Mesogenic Behavior

Pentylcyclohexyl benzene derivatives are thermotropic liquid crystals, meaning they exhibit liquid crystalline phases over a specific temperature range. The defining feature of these molecules is their elongated, rigid core, composed of a benzene ring and a cyclohexane ring, coupled with a flexible pentyl chain. This molecular architecture is conducive to the formation of the nematic phase, characterized by long-range orientational order of the molecular long axes, but no long-range positional order.

The key mesogenic properties of these compounds include:

-

Transition Temperatures: The temperatures at which the material transitions between different phases (e.g., crystalline to nematic, nematic to isotropic liquid).

-

Enthalpy of Transition (ΔH): The heat absorbed or released during a phase transition, indicative of the degree of molecular ordering change.

-

Birefringence (Δn): The difference between the extraordinary and ordinary refractive indices, a measure of the optical anisotropy of the material.

-

Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel and perpendicular to the molecular director, which governs the response of the material to an electric field.

Quantitative Mesogenic Properties

The following table summarizes the key quantitative mesogenic properties for a homologous series of 4-(trans-4-alkylcyclohexyl)benzonitriles, which are prominent examples of pentylcyclohexyl benzene derivatives.

| Alkyl Chain (n) | Compound | Crystalline to Nematic Transition (T_CN) [°C] | Nematic to Isotropic Transition (T_NI) [°C] | Nematic Range (ΔT) [°C] |

| 3 | PCH3 | 43 | - | - |

| 5 | PCH5 | 30 | 54.6 | 24.6 |

Experimental Protocols

The characterization of the mesogenic properties of pentylcyclohexyl benzene derivatives relies on a suite of standard analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and enthalpies of transition of liquid crystals.

Methodology:

-

Sample Preparation: A small amount of the pentylcyclohexyl benzene derivative (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in a DSC cell.

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The heat flow to or from the sample relative to the reference is measured as a function of temperature.

-

Data Analysis: Phase transitions are identified as endothermic (melting, nematic to isotropic) or exothermic (crystallization) peaks in the DSC thermogram. The peak onset temperature is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of transition.

Polarized Optical Microscopy (POM)

POM is used to identify the type of liquid crystal phase and to observe the characteristic textures of the mesophases.

Methodology:

-

Sample Preparation: A small amount of the compound is placed on a clean glass slide and covered with a coverslip. The sample is then heated on a hot stage to its isotropic phase and cooled slowly to form a thin, uniform film.

-

Instrumentation: The slide is placed on the rotating stage of a polarizing microscope equipped with a hot stage for temperature control.

-

Observation: The sample is observed between crossed polarizers as it is heated and cooled.

-

Texture Identification: Different liquid crystal phases exhibit unique optical textures. The nematic phase of pentylcyclohexyl benzene derivatives typically shows a "Schlieren" or "marbled" texture[4]. The transition to the isotropic phase is marked by the disappearance of all birefringence, resulting in a dark field of view.

X-Ray Diffraction (XRD)

XRD provides information about the molecular arrangement and ordering within the different phases.

Methodology:

-

Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube (typically 0.5-1.0 mm in diameter).

-

Alignment: For detailed structural analysis, the sample may be aligned by applying an external magnetic or electric field.

-

Instrumentation: The capillary is mounted in a temperature-controlled sample holder in the path of a monochromatic X-ray beam.

-

Data Collection: The scattered X-ray intensity is recorded as a function of the scattering angle (2θ).

-

Data Analysis:

-

In the nematic phase, a diffuse halo at wide angles indicates the lack of long-range positional order, while a broad peak at small angles can provide information about the average intermolecular distance.

-

In the crystalline phase, sharp Bragg reflections are observed, which can be used to determine the crystal lattice parameters.

-

Structure-Property Relationships

The mesogenic properties of pentylcyclohexyl benzene derivatives are intrinsically linked to their molecular structure. Understanding these relationships is crucial for the design of new liquid crystal materials with tailored properties.

Influence of the Alkyl Chain

The length of the alkyl chain significantly affects the transition temperatures. Generally, as the alkyl chain length increases in a homologous series, the melting points tend to show an odd-even effect, while the clearing points (nematic to isotropic transition) tend to decrease. A longer alkyl chain can disrupt the crystalline packing, leading to lower melting points, but it also reduces the overall molecular anisotropy, which can destabilize the nematic phase.

Caption: Influence of alkyl chain length on transition temperatures.

Role of the Terminal Group

The terminal group attached to the benzene ring has a profound impact on the mesogenic properties, particularly the dielectric anisotropy. A strongly polar group, such as a cyano (-CN) group, introduces a large dipole moment along the molecular axis. This leads to a high positive dielectric anisotropy, which is essential for the operation of twisted nematic liquid crystal displays (LCDs).

Caption: Impact of the terminal group on dielectric anisotropy.

Experimental Workflow Visualization

The characterization of a novel pentylcyclohexyl benzene derivative follows a logical workflow, integrating the techniques described above.

Caption: Workflow for the characterization of mesogenic properties.

Conclusion

Pentylcyclohexyl benzene derivatives are a versatile class of liquid crystals with well-defined structure-property relationships. Their mesogenic behavior can be systematically tuned by modifying their molecular architecture, making them valuable materials for both fundamental research and technological applications, including in the field of drug delivery systems where liquid crystalline phases can be utilized for controlled release. The experimental techniques outlined in this guide provide a robust framework for the comprehensive characterization of these and other novel liquid crystalline materials.

References

- 1. SYNTHON Chemicals Shop | 4-(trans-4´-n-Propylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 2. ossila.com [ossila.com]

- 3. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]

- 4. Making sure you're not a bot! [lilloa.univ-lille.fr]

The Pivotal Role of Brominated Compounds in Advancing Liquid Crystal Technology

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of bromine into the molecular architecture of liquid crystalline materials has emerged as a critical design element in the advancement of liquid crystal technology. From enhancing mesomorphic stability to tuning key electro-optical properties, brominated compounds offer a versatile toolkit for the development of novel liquid crystal displays (LCDs) and other photonic devices. This technical guide provides a comprehensive overview of the synthesis, characterization, and structure-property relationships of brominated liquid crystals, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms governing their behavior.

Influence of Bromine Substitution on Mesomorphic and Physical Properties

The introduction of a bromine atom into a liquid crystal molecule can significantly alter its physical and mesomorphic properties. The large van der Waals radius of bromine introduces significant steric hindrance, which can disrupt molecular packing and influence the stability and type of mesophase observed.[1][2] Furthermore, bromine's high atomic mass and polarizability can impact the material's birefringence and dielectric anisotropy.

Data Presentation: Physicochemical Properties of Brominated Liquid Crystals

The following tables summarize key quantitative data for representative brominated liquid crystal compounds, highlighting the impact of bromine substitution.

| Compound | Substitution | Phase Transitions (°C) | Reference |

| 4-substituted phenylazo phenyl 4'-(4''-alkoxyphenylazo) benzoates | None (H) | Nematic and Smectic A phases observed | [3] |

| 4-substituted phenylazo phenyl 4'-(3''-bromo-4''-alkoxyphenylazo) benzoates | Lateral Bromo | Predominantly nematic phase with high thermal stability | [3] |

| 3-bromo-4-pentyloxybenzoic acid + azopyridine derivatives (Hydrogen-Bonded Liquid Crystal) | Lateral Bromo | Induces Smectic C phase, absent in non-brominated analogues | [1] |

| Bromine-terminated azobenzene liquid crystals | Terminal Bromo | Nematic or Smectic A phase dependent on alkyl chain length | [4] |

Table 1: Influence of Bromine Substitution on Mesophase Behavior.

| Property | Effect of Bromine Substitution |

| Mesophase Stability | The large size of the bromine atom can disrupt intermolecular interactions, often leading to a decrease in clearing point temperatures. However, in some cases, it can induce or stabilize certain mesophases, such as the smectic C phase, due to specific packing arrangements.[1][2] The position of the bromine atom (lateral vs. terminal) plays a crucial role in determining its effect on mesophase stability.[3][4] |

| Birefringence (Δn) | Birefringence is a measure of the difference between the extraordinary and ordinary refractive indices. The high polarizability of the bromine atom can contribute to an increase in the overall molecular polarizability, which can lead to a higher birefringence. However, the steric bulk of bromine may also disrupt the alignment of the liquid crystal molecules, potentially leading to a decrease in the order parameter and, consequently, a lower birefringence. The net effect depends on the specific molecular structure. |

| Dielectric Anisotropy (Δε) | Dielectric anisotropy is the difference between the dielectric permittivity parallel and perpendicular to the director. The introduction of a polar bromine atom can significantly influence the dipole moment of the liquid crystal molecule. A lateral bromine substitution often increases the perpendicular component of the dipole moment, which can lead to a negative or less positive dielectric anisotropy.[5][6] This is a critical parameter for various LCD modes, such as vertically aligned (VA) displays. |

| Rotational Viscosity (γ₁) | Rotational viscosity is a key parameter that affects the switching speed of liquid crystal devices. The bulky nature of the bromine atom can increase the rotational viscosity due to increased intermolecular friction.[1] However, the overall effect on viscosity is complex and also depends on other factors like molecular shape and intermolecular interactions. |

Table 2: General Effects of Bromine Substitution on Key Liquid Crystal Properties.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of brominated liquid crystals, essential for researchers aiming to explore this class of materials.

Synthesis of Brominated Liquid Crystals

The synthesis of brominated liquid crystals typically involves electrophilic aromatic substitution reactions, such as bromination, on a precursor mesogenic core.

Example Protocol: Synthesis of a Laterally Brominated Azo/Ester Liquid Crystal [3]

This protocol describes the synthesis of 4-substituted phenylazo phenyl 4'-(3''-bromo-4''-alkoxyphenylazo) benzoates.

-

Bromination of 4-alkoxyphenol: To a solution of 4-alkoxyphenol in a suitable solvent (e.g., glacial acetic acid), add a solution of bromine in the same solvent dropwise at a controlled temperature (e.g., 0-5 °C). Stir the reaction mixture until completion (monitored by TLC). Pour the reaction mixture into water and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-4-alkoxyphenol.

-

Diazotization and Coupling: Dissolve the synthesized 2-bromo-4-alkoxyphenol in a mixture of hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt. In a separate flask, dissolve 4-substituted phenol in an alkaline solution. Add the diazonium salt solution to the phenol solution at 0-5 °C to perform the azo coupling reaction. Acidify the reaction mixture to precipitate the azo dye. Filter and purify the product.

-

Esterification: React the synthesized azo dye with 4-(phenylazo)benzoyl chloride in the presence of a base (e.g., pyridine) in an inert solvent (e.g., dry toluene). Reflux the mixture until the reaction is complete. After cooling, wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and remove the solvent under reduced pressure. Purify the final product by column chromatography and recrystallization.

Characterization Techniques

POM is a fundamental technique for identifying liquid crystalline phases and observing their characteristic textures.[7][8]

-

Sample Preparation: A small amount of the synthesized compound is placed on a clean glass slide and covered with a coverslip. The sample is then heated on a hot stage to its isotropic phase and subsequently cooled at a controlled rate (e.g., 1-5 °C/min).

-

Observation: The sample is observed between crossed polarizers. Different liquid crystal phases (nematic, smectic A, smectic C, etc.) exhibit unique optical textures (e.g., Schlieren, focal conic, fan-shaped) that allow for their identification.[9]

DSC is used to determine the phase transition temperatures and associated enthalpy changes of a liquid crystal.[10][11]

-

Procedure: A small, accurately weighed sample (typically 2-5 mg) is sealed in an aluminum pan. The sample is heated and cooled at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks. The peak onset temperature is taken as the transition temperature, and the peak area corresponds to the enthalpy of the transition.[12][13]

XRD provides information about the molecular arrangement and layer spacing in smectic phases.[14]

-

Sample Preparation: The liquid crystal sample is placed in a thin-walled capillary tube or aligned on a flat substrate. The sample is maintained at a specific temperature within a mesophase.

-

Measurement: A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected.

-

Data Analysis: The diffraction pattern reveals information about the structure. For example, in a smectic A phase, a sharp reflection at a small angle corresponds to the layer spacing, while a diffuse reflection at a wide angle indicates the liquid-like order within the layers.

This technique is used to measure the dielectric anisotropy of a liquid crystal.[15][16]

-

Experimental Setup: The liquid crystal is introduced into a cell with transparent electrodes (e.g., ITO-coated glass). The cell is placed in a temperature-controlled holder. An AC electric field is applied across the cell, and the capacitance is measured as a function of frequency.

-

Procedure: Measurements are performed with the liquid crystal aligned parallel and perpendicular to the electric field. This is typically achieved by surface treatment of the electrodes and/or the application of a strong magnetic field. The dielectric permittivity is calculated from the capacitance measurements. The dielectric anisotropy (Δε) is the difference between the parallel (ε∥) and perpendicular (ε⊥) components.[17]

The birefringence of a liquid crystal can be measured using various optical techniques, such as the Abbé refractometer or by analyzing the phase retardation of light passing through an aligned cell.[18][19]

-

Procedure (Phase Retardation Method): A planar-aligned liquid crystal cell of known thickness is placed between crossed polarizers. A monochromatic light source is used. The intensity of the transmitted light is measured as a function of an applied voltage. The birefringence can be calculated from the changes in light intensity, which are related to the phase difference between the ordinary and extraordinary rays.[20][21]

The rotational viscosity (γ₁) can be determined by measuring the response time of the liquid crystal to an applied electric or magnetic field.[3][22]

-

Procedure (Electro-optical Method): A twisted nematic or planar aligned cell is subjected to a voltage pulse. The decay of the optical response after the voltage is turned off is monitored. The rotational viscosity can be calculated from the decay time, the elastic constant, and the cell gap.[1][23]

Visualizing Workflows and Relationships

Graphviz diagrams are provided to illustrate key experimental workflows and the logical relationships between bromine substitution and liquid crystal properties.

Caption: Experimental workflow for the synthesis and characterization of brominated liquid crystals.

Caption: Logical relationships between bromine properties and liquid crystal characteristics.

Conclusion

The incorporation of bromine into liquid crystal molecules provides a powerful strategy for fine-tuning their material properties. The steric and electronic effects of bromine substitution offer a means to control mesophase behavior, dielectric anisotropy, birefringence, and viscosity. A thorough understanding of the synthesis and characterization of these materials, as outlined in this guide, is essential for the rational design of novel liquid crystals with tailored properties for advanced applications in display technology and beyond. The detailed experimental protocols and the elucidation of structure-property relationships serve as a valuable resource for researchers and scientists in the field.

References

- 1. tandfonline.com [tandfonline.com]

- 2. opendata.uni-halle.de [opendata.uni-halle.de]

- 3. tandfonline.com [tandfonline.com]

- 4. syncpoint.fr [syncpoint.fr]

- 5. researchgate.net [researchgate.net]

- 6. Viscoelasticity, dielectric anisotropy, and birefringence in the nematic phase of three four-ring bent-core liquid crystals with an L-shaped molecular frame - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. webs.ucm.es [webs.ucm.es]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. iosrjen.org [iosrjen.org]

- 14. experts.umn.edu [experts.umn.edu]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. cris.bgu.ac.il [cris.bgu.ac.il]

- 19. researchgate.net [researchgate.net]

- 20. researchinventy.com [researchinventy.com]

- 21. xph.co.nz [xph.co.nz]

- 22. surajitdhara.in [surajitdhara.in]

- 23. Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

An In-depth Technical Guide on the Safety of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) from the manufacturer. Always refer to the manufacturer's SDS for the most current and complete safety information. This product is intended for research and development purposes only.[1] The health hazards of this compound have not been fully investigated.[1]

Introduction

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is a chemical compound with the CAS number 79832-89-6.[2][3][4] It belongs to the family of substituted cyclohexylbenzene derivatives and finds applications in areas such as the synthesis of liquid crystal monomers.[3][5] This guide provides a comprehensive overview of the available safety information for this compound, including its physical and chemical properties, potential hazards, handling procedures, and emergency protocols.

Physicochemical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to its safe handling and use. The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C17H25Br | [2][3][4] |

| Molecular Weight | 309.28 g/mol | [3][4] |

| Appearance | White or off-white solid | |

| Boiling Point | 363 °C at 760 mmHg | [3] |

| Flash Point | 165.9 °C | [3] |

| Density | 1.129 g/cm³ | [3] |

| Refractive Index | 1.518 | [3] |

| Purity | Typically ≥95% - 98% | [2][3] |

Hazard Identification and Classification

GHS Hazard Statements:

Based on available SDS, the following precautionary statements are relevant.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing.[1]

Potential Health Effects: [1]

-

Acute Effects: May be harmful by ingestion and inhalation. It is considered an irritant.[1]

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation.

-

Inhalation: Vapors may be irritating to the nose, throat, and respiratory tract.

-

Ingestion: May be harmful if swallowed.

Environmental Hazards:

Specific ecotoxicological data for this compound is limited. However, related brominated aromatic compounds can be persistent in the environment and may be harmful to aquatic life.

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the safety testing of this compound are not publicly available. However, standard methodologies for assessing the safety of new chemical substances are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA). Should formal safety testing be conducted, it would likely involve the following types of studies:

-

Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425): To determine the short-term toxicity of the substance when ingested.

-

Acute Dermal Toxicity (OECD Test Guideline 402): To assess the toxic effects of the substance upon skin contact.

-

Acute Inhalation Toxicity (OECD Test Guideline 403): To evaluate the toxicity of the substance when inhaled.

-

Skin Irritation/Corrosion (OECD Test Guideline 404): To determine the potential of the substance to cause skin irritation or corrosion.

-

Eye Irritation/Corrosion (OECD Test Guideline 405): To assess the potential of the substance to cause eye irritation or damage.

-

Aquatic Toxicity (OECD Test Guidelines 201, 202, 203): To evaluate the potential harm to aquatic organisms such as algae, daphnia, and fish.

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize exposure and ensure safety in a laboratory setting.

Personal Protective Equipment (PPE): [1]

| Protection Type | Recommendation |

| Eye/Face Protection | Wear protective safety goggles. |

| Skin Protection | Wear chemical-resistant gloves. |

| Body Protection | Wear protective clothing and chemical-resistant boots. |

Engineering Controls: [1]

-

Ensure adequate ventilation during use.[1]

-

Use only in a chemical fume hood.[1]

-

Have a safety shower and eye wash station readily available.[1]

Storage: [3]

-

Store in a tightly closed container.[3]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

First Aid Measures: [1]

| Exposure Route | First Aid Procedure |

| Skin Contact | Gently and thoroughly wash the affected area with running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention. Wash any contaminated clothing prior to reusing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |

| Ingestion | If swallowed, seek immediate medical attention. |

Fire and Explosion Hazards: [1]

-

Emits toxic fumes under fire conditions.[1]

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for assessing and managing the risks associated with a chemical substance like this compound.

Conclusion

While specific toxicological data for this compound is not extensively documented in publicly accessible literature, the available information from Safety Data Sheets indicates that it should be handled with care. It is considered an irritant and may be harmful if ingested or inhaled. Researchers and professionals working with this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further toxicological and ecotoxicological studies are warranted to provide a more comprehensive safety profile for this compound.

References

- 1. 1-Bromo-4-cyclohexylbenzene | C12H15Br | CID 90718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-cyclopentylbenzene | C11H13Br | CID 54324133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C17H25Br | CID 3827903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-bromo-4-(4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-4-(4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of liquid crystal monomers. While its role in materials science is established, this document also addresses the current lack of data regarding its biological activity, a crucial aspect for drug development professionals. This guide covers the compound's chemical and physical properties, a proposed multi-step synthesis pathway with detailed experimental considerations, and its primary applications. The information is presented to be a valuable resource for researchers in both materials science and medicinal chemistry.

Chemical Identity and Properties

1-bromo-4-(4-pentylcyclohexyl)benzene is an organic compound with the IUPAC name 1-bromo-4-(4-pentylcyclohexyl)benzene [1]. It is also known by synonyms such as 1-Bromo-4-(Trans-4-n-Pentylcyclohexyl)Benzene and 4-(trans-4-pentylcyclohexyl)bromobenzene[1]. The trans isomer is particularly significant in its applications.

Below is a summary of its key chemical and physical properties compiled from various sources.

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-4-(4-pentylcyclohexyl)benzene | [1] |

| CAS Number | 79832-89-6 | [1] |

| Molecular Formula | C₁₇H₂₅Br | [1][2] |

| Molecular Weight | 309.28 g/mol | [2] |

| Appearance | White solid powder | [3][4] |

| Purity | ≥99.5% | [3][5] |

| Boiling Point | 363 °C at 760 mmHg | [2] |

| Density | 1.129 g/cm³ | [2] |

| Refractive Index | 1.518 | [2] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2] |

Synthesis Pathway

Caption: Proposed three-step synthesis of 1-bromo-4-(4-pentylcyclohexyl)benzene.

Experimental Protocols

This step involves the reaction of benzene with 4-pentylcyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form phenyl(4-pentylcyclohexyl)methanone[6][7][8].

-

Materials:

-

Benzene

-

4-pentylcyclohexanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (solvent)

-

Hydrochloric acid (for workup)

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

-

Procedure Outline:

-

A reaction flask under an inert atmosphere is charged with anhydrous dichloromethane and anhydrous aluminum chloride.

-

The mixture is cooled in an ice bath.

-

A solution of 4-pentylcyclohexanecarbonyl chloride in anhydrous dichloromethane is added dropwise.

-

Benzene is then added, and the reaction is stirred at a low temperature, followed by warming to room temperature.

-

The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water and brine, and dried over a drying agent.

-

The solvent is removed under reduced pressure to yield the crude phenyl(4-pentylcyclohexyl)methanone, which can be purified by chromatography or distillation.

-

The ketone produced in the first step is reduced to an alkane using the Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid[9][10][11]. This method is particularly effective for aryl-alkyl ketones.

-

Materials:

-

Phenyl(4-pentylcyclohexyl)methanone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene (co-solvent)

-

Water

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure Outline:

-

The ketone is dissolved in a suitable solvent like toluene.

-

Zinc amalgam and concentrated hydrochloric acid are added.

-

The mixture is heated under reflux for several hours.

-

After cooling, the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., toluene or diethyl ether).

-

The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried.

-

The solvent is evaporated to give 1-(4-pentylcyclohexyl)benzene.

-

The final step is the regioselective bromination of the benzene ring. The cyclohexyl group is an ortho-, para-director. Due to steric hindrance from the bulky cyclohexyl group, the bromine will preferentially add to the para position.

-

Materials:

-

1-(4-Pentylcyclohexyl)benzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings (as a catalyst precursor)

-

Carbon tetrachloride or dichloromethane (solvent)

-

Sodium bisulfite solution (for quenching)

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure Outline:

-

1-(4-Pentylcyclohexyl)benzene is dissolved in a dry, non-polar solvent in a flask protected from light.

-

A catalytic amount of iron(III) bromide is added.

-

A solution of bromine in the same solvent is added dropwise at a low temperature.

-

The reaction is stirred until completion (monitored by TLC or GC).

-

The reaction is quenched by the addition of a sodium bisulfite solution to remove excess bromine.

-

The organic layer is washed with water and brine, then dried.

-

The solvent is removed, and the resulting crude product, 1-bromo-4-(4-pentylcyclohexyl)benzene, is purified by recrystallization or column chromatography.

-

Applications in Materials Science

The primary application of 1-bromo-4-(4-pentylcyclohexyl)benzene is as a precursor in the synthesis of liquid crystal monomers[3][4][5]. The presence of the rigid cyclohexyl-phenyl core and the terminal pentyl chain are features that promote the formation of liquid crystalline phases. The bromine atom serves as a versatile functional group for further molecular elaboration through cross-coupling reactions, allowing for the synthesis of more complex liquid crystal molecules with tailored properties for display technologies.

Caption: Role in liquid crystal synthesis.

Biological Activity and Drug Development Potential

A thorough search of scientific literature and chemical databases reveals a notable absence of studies on the biological activity, cytotoxicity, or potential therapeutic applications of 1-bromo-4-(4-pentylcyclohexyl)benzene. While some sources list it under the general category of "pharmaceutical synthesis," this appears to be a broad classification for chemical intermediates[3]. One supplier categorizes it as a "Protein Degrader Building Block," suggesting it could potentially be used as a fragment in the synthesis of PROTACs or other protein degraders, though no specific examples are provided[12].

The core structure, a substituted cyclohexylphenyl moiety, is present in some biologically active molecules[13]. However, no direct data for the title compound is available.

For drug development professionals, this compound represents a starting point for derivatization and subsequent biological screening. The lipophilic nature of the pentylcyclohexyl group combined with the reactive bromophenyl unit could be a scaffold for developing new chemical entities. However, any such development would require extensive in vitro and in vivo testing, as there is currently no data to support its use in a biological context.

Conclusion

1-bromo-4-(4-pentylcyclohexyl)benzene is a well-characterized chemical intermediate with a primary and established role in the synthesis of liquid crystal materials. Its synthesis can be achieved through a logical, multi-step process rooted in fundamental organic reactions. While its utility in materials science is clear, its potential in drug development remains unexplored. The lack of biological data underscores the need for foundational research to determine if this chemical scaffold holds any promise for therapeutic applications. This guide serves as a technical resource for chemists working in both materials and life sciences, providing a summary of the current knowledge and highlighting areas for future investigation.

References

- 1. 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene | C17H25Br | CID 3827903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China 1-Bromo-4-(Trans-4-n-Pentylcyclohexyl)Benzene CAS: 79832-89-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. 1-Bromo-4-(trans-4-pentylcyclohexyl)benzen _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]

- 4. myuchem.com [myuchem.com]

- 5. 1-Bromo-4-(4-pentyl-cyclohexyl)-benzene CAS 79832-89-6 99.5% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. savemyexams.com [savemyexams.com]

- 8. learnbin.net [learnbin.net]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 11. byjus.com [byjus.com]

- 12. calpaclab.com [calpaclab.com]

- 13. benchchem.com [benchchem.com]

The Dawn of a New Liquid Crystal Era: A Technical Guide to the Discovery and History of Cyclohexylbenzene Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of cyclohexylbenzene liquid crystals. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the fundamental properties and synthesis of these important compounds.

Introduction: The Quest for Stable, Low-Viscosity Mesogens

The field of liquid crystal research, since its inception in the late 19th century, has been driven by the pursuit of materials with specific physical properties tailored for display applications. A significant milestone in this journey was the development of cyanobiphenyls in the early 1970s. However, the quest for even more stable and lower viscosity materials led researchers to explore new molecular architectures. The introduction of the cyclohexane ring into the rigid core of mesogenic molecules proved to be a pivotal moment, leading to the creation of cyclohexylbenzene liquid crystals. These compounds exhibit a unique combination of properties, including low viscosity, high chemical and photochemical stability, and a broad mesophase range, making them essential components in modern liquid crystal displays (LCDs).

A Historical Timeline: From a Chemical Curiosity to a Display Mainstay

The story of cyclohexylbenzene liquid crystals unfolds over several decades, marked by key discoveries in organic synthesis and materials science.

-

1899: The First Synthesis: The parent compound, cyclohexylbenzene, was first synthesized in 1899 by Nikolay Kirsanov, a student of the renowned chemist Vladimir Markovnikov. He achieved this through a Friedel–Crafts alkylation of benzene with cyclohexyl chloride. At the time, its potential as a component of liquid crystals was unknown.

-

Mid-1970s: The Rise of the Cyclohexane Ring: The pioneering work of researchers like Schubert and his group in 1975 on trans-4-n-alkylcyclohexane-1-carboxylic acid esters, and Eidenschink and his colleagues in 1977 on trans-1-n-alkyl-4-(4'-cyanophenyl)cyclohexanes (PCH compounds), demonstrated the significant advantages of incorporating a saturated cyclohexane ring into liquid crystal structures. These compounds exhibited lower viscosity and higher stability compared to their purely aromatic counterparts.

-

Early 1980s: The Polish Breakthrough: A major advancement in the field came from the research group of Roman Dąbrowski at the Military University of Technology in Warsaw, Poland. Their work in the early 1980s led to the synthesis and characterization of a wide range of cyclohexylbenzene liquid crystals. A seminal paper by T. Szczuciński and R. Dąbrowski described a convenient synthesis of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids, which are key precursors to various liquid crystal derivatives. This research opened the door to the systematic investigation of structure-property relationships in this class of compounds.

-

Expansion of the Chemical Space: Following this, Dąbrowski's group and others synthesized and studied numerous derivatives, including the corresponding nitriles and isothiocyanates. The isothiocyanate derivatives, in particular, were found to possess advantageous properties such as high birefringence and broad nematic ranges.

The following diagram illustrates the key milestones in the development of cyclohexylbenzene liquid crystals.

Quantitative Data Summary

The physical properties of cyclohexylbenzene liquid crystals, particularly their phase transition temperatures, are crucial for their application in devices. The following tables summarize the transition temperatures for homologous series of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids and their corresponding nitriles, as reported by Szczuciński and Dąbrowski.

Table 1: Phase Transition Temperatures of 4-(trans-4'-n-alkylcyclohexyl)benzoic Acids

| Alkyl Chain (n) | Crystal to Nematic (°C) | Nematic to Isotropic (°C) |

| 2 | 121 | 218 |

| 3 | 115 | 205 |

| 4 | 108 | 212 |

| 5 | 98 | 215 |

| 6 | 96 | 210 |

| 7 | 93 | 205 |

| 8 | 94 | 200 |

| 9 | 95 | 195 |

| 10 | 96 | 190 |

Table 2: Phase Transition Temperatures of 4-(trans-4'-n-alkylcyclohexyl)benzonitriles

| Alkyl Chain (n) | Crystal to Nematic (°C) | Nematic to Isotropic (°C) |

| 2 | 70 | 75 |

| 3 | 55 | 80 |

| 4 | 48 | 85 |

| 5 | 42 | 90 |

| 6 | 38 | 88 |

| 7 | 40 | 85 |

| 8 | 45 | 82 |

| 9 | 50 | 78 |

| 10 | 55 | 75 |

Experimental Protocols

The synthesis of cyclohexylbenzene liquid crystals typically involves a multi-step process. The following is a detailed methodology for the synthesis of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids, a key intermediate, based on the work of Szczuciński and Dąbrowski.

Synthesis of 4-(trans-4'-n-heptylcyclohexyl)benzoic acid:

Step 1: Acylation of Cyclohexene A solution of 1 mole of heptanoyl chloride in 100 ml of carbon disulfide is added dropwise to a stirred suspension of 1.2 moles of anhydrous aluminum chloride in 200 ml of carbon disulfide at 0-5 °C. After the addition is complete, 1.1 moles of cyclohexene is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred for an additional 2 hours at room temperature and then poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation.

Step 2: Friedel-Crafts Alkylation of Benzene To a stirred mixture of 2 moles of benzene and 0.5 moles of anhydrous aluminum chloride, the acylated cyclohexene derivative from Step 1 is added dropwise at 10-15 °C. The mixture is stirred for 3 hours at room temperature and then poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, and the excess benzene is removed by distillation.

Step 3: Oxidation to Benzoic Acid The product from Step 2 is dissolved in a mixture of pyridine and water. Potassium permanganate is added in portions while maintaining the temperature at 80-90 °C. After the reaction is complete, the mixture is cooled, and the manganese dioxide is filtered off. The filtrate is acidified with hydrochloric acid to precipitate the crude 4-(trans-4'-n-heptylcyclohexyl)benzoic acid. The product is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol).

The following diagram illustrates the general workflow for the synthesis and characterization of cyclohexylbenzene liquid crystals.

Conclusion

The discovery and development of cyclohexylbenzene liquid crystals represent a significant advancement in the field of liquid crystal materials. Their unique combination of low viscosity, high stability, and tunable mesomorphic properties has made them indispensable in modern display technology. The foundational work of researchers in Germany and Poland laid the groundwork for the synthesis and understanding of these materials, paving the way for their widespread commercial application. Further research into novel derivatives and formulations continues to expand the potential applications of this versatile class of liquid crystals.

The Cornerstone of Modern Synthesis: A Technical Guide to the Fundamental Chemistry of Bromobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Bromobenzene and its derivatives represent a critical class of intermediates in organic synthesis, underpinning the development of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their versatile reactivity, stemming from the interplay between the aromatic ring and the carbon-bromine bond, allows for the strategic construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core chemistry of bromobenzene derivatives, focusing on their synthesis, reactivity, and applications, with a particular emphasis on the experimental protocols and quantitative data essential for laboratory and industrial applications.

Physicochemical and Spectroscopic Properties of Bromobenzene

Bromobenzene is a colorless to pale yellow liquid with a characteristic aromatic odor.[3][4] It is a nonpolar solvent, insoluble in water but miscible with many organic solvents.[5][6] A comprehensive summary of its physical and spectroscopic properties is provided below, serving as a baseline for its derivatives.

Table 1: Physical Properties of Bromobenzene

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅Br | [7] |

| Molar Mass | 157.01 g/mol | [5][7] |

| Melting Point | -30.8 °C | [6][8] |

| Boiling Point | 156 °C | [8][9] |

| Density | 1.495 g/cm³ at 20°C | [8] |

| Refractive Index (n²⁰/D) | 1.559-1.5602 | [8][9] |

| Solubility in Water | 0.041 g/100 mL | [7][8] |

| Vapor Pressure | 4.18 mmHg at 25°C | [7] |

Table 2: Spectroscopic Data for Bromobenzene

| Spectroscopy | Key Peaks / Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.25-7.55 (m, 5H) | [10] |

| ¹³C NMR (CDCl₃) | δ 122.7, 127.3, 130.3, 131.8 | [11] |